Ethyl 2-acetamido-2-(3,4-dichloroanilino)-3,3,3-trifluoropropionate
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Overview
Description
ETHYL 2-[(3,4-DICHLOROPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a trifluoropropanoate group, a dichlorophenyl group, and an acetamido group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(3,4-DICHLOROPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Intermediate: The synthesis begins with the preparation of the 3,4-dichloroaniline intermediate. This can be achieved by the nitration of 3,4-dichlorobenzene followed by reduction to obtain 3,4-dichloroaniline.
Acetamidation: The 3,4-dichloroaniline is then reacted with acetic anhydride to form the corresponding acetamido derivative.
Introduction of the Trifluoropropanoate Group: The final step involves the reaction of the acetamido derivative with ethyl trifluoroacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(3,4-DICHLOROPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
ETHYL 2-[(3,4-DICHLOROPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(3,4-DICHLOROPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:
Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Disruption of Cellular Processes: Interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
ETHYL 2-[(3,4-DICHLOROPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE can be compared with similar compounds to highlight its uniqueness:
ETHYL 2-(3,4-DICHLOROPHENYL)HYDRAZINECARBOXYLATE: Similar structure but different functional groups, leading to distinct chemical properties.
4-((3,4-DICHLOROPHENYL)AMINO)-2-METHYLQUINOLINE-6-OL: Contains a quinoline ring, offering different biological activities.
(S)-5-AMINO-3-(4-((5-FLUORO-2-METHOXYBENZAMIDO)METHYL)PHENYL)-1-(1,1,1-TRIFLUOROPROPANE-2-YL)-1H-PYRAZOLE-4 CARBOXAMIDE: A pyrazole derivative with unique pharmacological properties.
These comparisons highlight the distinct chemical and biological properties of ETHYL 2-[(3,4-DICHLOROPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13Cl2F3N2O3 |
---|---|
Molecular Weight |
373.15 g/mol |
IUPAC Name |
ethyl 2-acetamido-2-(3,4-dichloroanilino)-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C13H13Cl2F3N2O3/c1-3-23-11(22)12(13(16,17)18,19-7(2)21)20-8-4-5-9(14)10(15)6-8/h4-6,20H,3H2,1-2H3,(H,19,21) |
InChI Key |
IGKVXJUDRWTVPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC(=C(C=C1)Cl)Cl)NC(=O)C |
Origin of Product |
United States |
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